molecular formula C19H16ClFN4OS B2564845 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1251671-08-5

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2564845
M. Wt: 402.87
InChI Key: ITGSVFNDTVTZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential applications in cancer treatment.

Scientific Research Applications

Molecular Structure and Drug Likeness Analysis

  • Research conducted by Mary et al. (2020) focused on the molecular structure and drug likeness of a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. They used quantum chemical methods to analyze its geometry, vibrational assignments, and intermolecular interactions, which are crucial for understanding its pharmacokinetic properties.

Synthesis and Pharmacological Evaluation as Anticonvulsants

  • Another study by Severina et al. (2020) investigated the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research is relevant for understanding how modifications of the pyrimidine core can influence biological activity.

Use in Radiopharmaceuticals

  • Dollé et al. (2008) explored the synthesis of a related compound for use in radiopharmaceuticals, particularly in positron emission tomography (PET) imaging. This indicates potential applications in medical imaging and diagnostics.

Potential as Thymidylate Synthase Inhibitors

  • The study by Gangjee et al. (2004) synthesized and evaluated a series of compounds including 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors. These findings could be significant in the development of new antitumor agents.

Use as Thrombin Inhibitors

  • Research on 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the compound , was conducted by Lee et al. (2007) to assess their potential as potent thrombin inhibitors. This has implications for developing new treatments for blood-clotting disorders.

Anti-Cancer Activity

  • A study by Hammam et al. (2005) identified compounds with structural similarities to the queried compound that exhibited anti-lung cancer activity. This research contributes to understanding the compound's potential in cancer therapy.

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4OS/c20-14-7-5-13(6-8-14)10-22-17-9-19(24-12-23-17)27-11-18(26)25-16-4-2-1-3-15(16)21/h1-9,12H,10-11H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGSVFNDTVTZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide

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